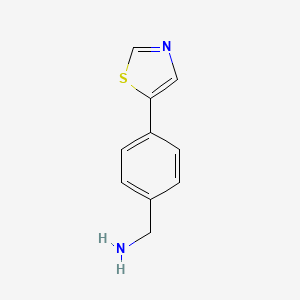

(4-(Thiazol-5-yl)phenyl)methanamine

Description

Significance of Thiazole-Containing Compounds in Contemporary Chemical Research

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. google.comresearchgate.net This structural motif is present in a wide range of biologically active compounds, including natural products and synthetic drugs. researchgate.net The utility of the thiazole scaffold is demonstrated by its presence in numerous FDA-approved medications. google.com Thiazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Structural Context of the (4-(Thiazol-5-yl)phenyl)methanamine Scaffold

The this compound scaffold is characterized by a central phenyl ring, which acts as a linker between a thiazole ring at the 4-position and a methanamine group at the 1-position. This arrangement allows for three-dimensional exploration of chemical space, with the potential for interactions with various biological targets. The nitrogen of the methanamine group can act as a key hydrogen bond donor or acceptor, a common feature in many pharmacologically active molecules.

Overview of Prior Research Trends Pertaining to this compound and Analogues

Direct research on this compound is limited in publicly available literature. However, significant research has been conducted on its close analogues, particularly (4-(4-Methylthiazol-5-yl)phenyl)methanamine. This methylated counterpart has garnered attention as a crucial intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. Specifically, (4-(4-Methylthiazol-5-yl)phenyl)methanamine serves as a precursor to ligands that bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

The synthesis of these analogues typically involves a palladium-catalyzed cross-coupling reaction to form the bond between the phenyl and thiazole rings, followed by the reduction of a nitrile group to the primary amine of the methanamine moiety. Research has also explored the development of scalable, column-free synthetic processes for these types of compounds, highlighting their importance in enabling the rapid construction of chemical libraries for drug discovery. semanticscholar.org

Furthermore, derivatives of the broader thiazole-phenyl-methanamine scaffold have been investigated for other biological activities. For instance, certain imidazo[2,1-b]thiazole (B1210989) derivatives bearing a substituted phenylmethanamine moiety have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. brieflands.com

Research Gaps and Future Directions in this compound Studies

The primary research gap is the lack of comprehensive studies on this compound itself. While its analogues have demonstrated significant utility, the parent compound remains largely uncharacterized in terms of its own biological activity and physicochemical properties.

Future research should focus on several key areas:

Synthesis and Characterization: Development of an efficient and well-documented synthesis for this compound, including detailed characterization of its spectral and physical properties.

Biological Screening: A broad biological screening of the compound to identify any intrinsic pharmacological activities. This could unveil novel therapeutic potentials distinct from its role as a synthetic intermediate.

Comparative Studies: A direct comparison of the biological and physicochemical properties of this compound with its more studied analogues, such as the 4-methyl derivative. This would provide valuable insights into the structure-activity relationship and the role of the methyl group.

Exploration in Materials Science: Given the aromatic and heterocyclic nature of the compound, its potential applications in materials science, for example as a component in conductive polymers or fluorescent probes, could be an interesting avenue of investigation.

Interactive Data Tables

Table 1: Chemical Properties of this compound and a Key Analogue

| Property | This compound | (4-(4-Methylthiazol-5-yl)phenyl)methanamine |

| CAS Number | 1211581-25-7 | 1448189-30-7 |

| Molecular Formula | C10H10N2S | C11H12N2S |

| Molecular Weight | 190.27 g/mol | 204.29 g/mol |

| Appearance | Not specified in literature | Viscous Liquid or Solid or Semi-solid semanticscholar.org |

Table 2: Research Applications of this compound Analogues

| Analogue | Research Application | Key Findings |

| (4-(4-Methylthiazol-5-yl)phenyl)methanamine | Intermediate for PROTACs | Crucial building block for VHL E3 ligase ligands. |

| Imidazo[2,1-b]thiazole derivatives | COX-2 Inhibition brieflands.com | Potent and selective inhibition of COX-2 enzyme. |

| Various Thiazole Derivatives | Antimicrobial Agents | Broad-spectrum activity against various bacterial strains. |

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2S |

|---|---|

Molecular Weight |

190.27 g/mol |

IUPAC Name |

[4-(1,3-thiazol-5-yl)phenyl]methanamine |

InChI |

InChI=1S/C10H10N2S/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2 |

InChI Key |

WVVYIBLXNYUODE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CN=CS2 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 4 Thiazol 5 Yl Phenyl Methanamine

Fundamental Synthetic Approaches to the Thiazole (B1198619) Moiety

The construction of the thiazole ring is a cornerstone of the synthesis of (4-(Thiazol-5-yl)phenyl)methanamine. Various methods have been developed for the formation of this critical heterocyclic scaffold, with the Hantzsch thiazole synthesis and cyclocondensation reactions being among the most prominent.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first described in 1887, remains a widely utilized and versatile method for the preparation of thiazole derivatives. synarchive.com The classical approach involves the reaction of an α-haloketone with a thioamide. synarchive.com This reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring.

In the context of synthesizing 4-phenyl substituted thiazoles, a key intermediate for the target molecule, the Hantzsch synthesis typically employs a phenacyl halide (e.g., phenacyl bromide or chloride) as the α-haloketone component. The choice of thioamide can be varied to introduce different substituents at the 2-position of the thiazole ring. For the synthesis of a precursor to this compound, a thioamide that allows for subsequent functionalization at the 5-position is necessary.

Modern adaptations of the Hantzsch synthesis often focus on improving reaction conditions, yields, and environmental friendliness. Microwave-assisted Hantzsch reactions, for instance, have been shown to significantly reduce reaction times and improve yields. nih.gov One-pot, multi-component variations of the Hantzsch synthesis have also been developed, allowing for the efficient construction of complex thiazole derivatives in a single step from simple starting materials. nih.gov These advancements often utilize catalysts such as silica-supported tungstosilisic acid to promote the reaction under milder conditions. nih.gov

Table 1: Examples of Hantzsch Thiazole Synthesis Adaptations

| Starting Materials | Reaction Conditions | Product | Yield | Reference |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Substituted thioureas | Microwave irradiation, Methanol (B129727), 90 °C, 30 min | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Good to excellent | nih.gov |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea (B124793), Substituted benzaldehydes | Silica (B1680970) supported tungstosilisic acid, Conventional heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79%–90% | nih.gov |

| Substituted 2-bromo-1-phenylethanone, Thiosemicarbazide, Carbonyl species | Multicomponent reaction | Substituted 4-phenyl-1,3-thiazole derivatives | Not specified | researchgate.net |

Cyclocondensation Reactions for Thiazole Ring Formation

Cyclocondensation reactions offer an alternative and powerful strategy for the formation of the thiazole ring. These reactions involve the joining of two or more molecules to form a cyclic structure with the elimination of a small molecule, such as water or an alcohol.

One notable cyclocondensation approach for thiazole synthesis involves the reaction of thioamides with alkynyl(aryl)iodonium reagents. nih.gov This method provides a route to thiazoles under specific reaction conditions. Another example is the reaction of active methylene (B1212753) compounds with isothiocyanates, which can lead to the formation of functionalized thiazoles.

The choice of reactants in cyclocondensation reactions is crucial for directing the synthesis towards the desired 4-phenylthiazole (B157171) core. For instance, the use of a phenyl-containing starting material is essential for the incorporation of the phenyl group at the 4-position of the thiazole ring.

Alternative Thiazole Ring Construction Methodologies

Beyond the classical Hantzsch synthesis and cyclocondensation reactions, several other methodologies have been developed for the construction of the thiazole ring. These alternative approaches often provide access to thiazole derivatives with specific substitution patterns that may be difficult to achieve through traditional methods.

One such method involves the reaction of α-diazoketones with thioamides, which can yield 2,4-disubstituted thiazoles. Another approach utilizes the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine (B128534) to produce 5-arylthiazoles. organic-chemistry.org

Introduction and Functionalization of Phenyl and Methanamine Groups

Once the thiazole core is established, the subsequent steps in the synthesis of this compound involve the introduction and functionalization of the phenyl and methanamine groups at the appropriate positions.

Strategies for Phenyl Group Incorporation at Position 4 of Thiazole

The incorporation of a phenyl group at the 4-position of the thiazole ring is a critical step. As mentioned previously, the Hantzsch synthesis using a phenacyl halide is a direct method to achieve this. researchgate.net

Another powerful strategy involves transition metal-catalyzed cross-coupling reactions. For instance, a pre-functionalized thiazole, such as a 4-halothiazole, can be coupled with a phenylboronic acid derivative (Suzuki coupling) or a phenyl Grignard reagent (Kumada coupling) to introduce the phenyl group at the 4-position. These methods offer a high degree of flexibility in the choice of the phenyl-containing coupling partner.

Aminomethyl Group Introduction at the Phenyl Moiety

The final key step in the synthesis is the introduction of the aminomethyl group (-CH₂NH₂) onto the phenyl ring, which is attached to the 5-position of the thiazole. A common and effective strategy to achieve this is through the reduction of a nitrile group.

This two-step process typically involves:

Introduction of a Nitrile Group: A cyano group (-CN) can be introduced onto the phenyl ring through various methods, such as the Sandmeyer reaction on a corresponding aniline (B41778) or palladium-catalyzed cyanation of an aryl halide. A more direct approach involves the synthesis of a 4-(thiazol-5-yl)benzonitrile intermediate.

Reduction of the Nitrile Group: The nitrile group can then be reduced to a primary amine using a variety of reducing agents. A common method is the use of lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com More recently, diisobutylaluminum borohydride (B1222165) ((iBu)₂AlBH₄) has been explored for the reduction of 4-(4-methylthiazol-5-yl)benzonitrile, offering an alternative to LiAlH₄. nih.gov

Table 2: Methods for Aminomethyl Group Introduction

| Precursor | Reducing Agent | Product | Reference |

| Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | Lithium aluminum hydride | (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol | chemicalbook.com |

| 4-(4-Methylthiazol-5-yl)benzonitrile | Diisobutylaluminum borohydride ((iBu)₂AlBH₄) | (4-(4-Methylthiazol-5-yl)phenyl)methanamine | nih.gov |

Catalytic Coupling Reactions for Aromatic Linkages

The formation of the crucial C-C bond between the phenyl and thiazole rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely employed method, valued for its mild reaction conditions and tolerance of various functional groups. This reaction typically involves the coupling of a boronic acid or ester derivative of one aromatic ring with a halide of the other. For the synthesis of the this compound backbone, this could involve reacting 5-bromothiazole (B1268178) with (4-(aminomethyl)phenyl)boronic acid.

Direct C-H arylation has also emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions. organic-chemistry.orgnih.gov This method avoids the pre-functionalization (e.g., halogenation or boronation) of one of the coupling partners. For instance, the direct arylation of a thiazole derivative at the 5-position with an aryl bromide can be achieved using a palladium catalyst. organic-chemistry.orgmdpi.com The regioselectivity of such reactions can often be controlled by the choice of catalyst, ligands, and base. nih.gov For example, a palladium catalyst paired with a bathophenanthroline (B157979) (Bphen) ligand and K₃PO₄ as a base has been shown to favor C5-arylation of thiazoles. nih.gov

Advanced Synthetic Techniques and Optimization

To improve efficiency and expand the chemical space around the this compound scaffold, advanced synthetic techniques are being implemented. These include streamlining reaction sequences and developing methods for stereocontrolled synthesis and complex molecular construction.

One-Pot Reaction Sequences for Efficiency Enhancement

One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of time, resource efficiency, and waste reduction. For the synthesis of 2,5-disubstituted thiazoles, one-pot methods have been developed from readily available starting materials like N-substituted α-amino acids. acs.orgchemrxiv.org Another approach involves the one-pot, two-step synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, a related heterocycle, from aryl hydrazides and aldehydes using Lawesson's reagent. semanticscholar.org While not directly applied to this compound, these methodologies demonstrate the potential for developing efficient, streamlined syntheses for this class of compounds. A chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has also been reported, showcasing the use of enzymes to catalyze the formation of the thiazole ring under mild conditions. mdpi.com

Stereoselective Synthesis of Chiral Analogues

The introduction of a stereocenter at the benzylic carbon of this compound is of great interest, as different enantiomers of a chiral drug can have vastly different pharmacological activities. The asymmetric synthesis of chiral benzylic amines can be achieved through several methods. One common approach is the asymmetric reduction of a corresponding imine or ketone precursor. For example, a prochiral ketone, (4-(thiazol-5-yl)phenyl)(oxo)methanamine, could be reduced using a chiral catalyst, such as a Noyori-type ruthenium catalyst or a CBS (Corey-Bakshi-Shibata) catalyst, to yield the enantiomerically enriched amine.

Another strategy is the direct amination of benzyl (B1604629) alcohols. Iron-catalyzed direct amination of benzyl alcohols with simpler amines through a "borrowing hydrogen" methodology provides a sustainable route to a variety of substituted secondary and tertiary benzylamines. rug.nl Adapting this methodology with a chiral catalyst could provide a pathway to chiral analogues of this compound.

Catalytic Methodologies in Complex Synthesis

Modern catalytic methods offer powerful tools for the synthesis and functionalization of complex molecules. For the this compound scaffold, late-stage functionalization via C-H activation allows for the direct introduction of substituents onto the aromatic rings without the need for de novo synthesis. Programmed synthesis of arylthiazoles through sequential C–H couplings catalyzed by palladium or nickel has been shown to provide access to all possible arylthiazole substitution patterns. rsc.org

Visible light photoredox catalysis is another emerging technology that enables novel transformations under mild conditions. This methodology can be used to generate aryl radicals from aryl halides, which can then participate in C-H arylation reactions. While specific applications to this compound are not yet widely reported, the potential for using photoredox catalysis for the synthesis of biaryl compounds is significant. researchgate.netscientificupdate.com

Reaction Condition Optimization

The optimization of reaction conditions is critical for achieving high yields and purity in the synthesis of this compound and its derivatives. For Suzuki-Miyaura coupling reactions, key parameters to consider include the choice of palladium catalyst, ligand, base, and solvent. A detailed screening of these components can lead to significant improvements in reaction efficiency.

The following table illustrates a hypothetical optimization for a Suzuki coupling to form a 5-arylthiazole derivative.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane/H₂O | 100 | 82 |

| 3 | Pd(OAc)₂ (1) | SPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 91 |

| 4 | Pd(OAc)₂ (1) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 |

| This table is a representative example based on general knowledge of Suzuki coupling optimization and does not represent data from a specific synthesis of this compound. |

Design and Synthesis of Structurally Modified this compound Derivatives

The systematic structural modification of this compound is essential for exploring its structure-activity relationship (SAR) and developing analogues with improved properties. Modifications can be targeted at the thiazole ring, the phenyl ring, or the methanamine side chain.

Substituents can be introduced on the thiazole ring, for instance at the 2- or 4-positions, to probe specific interactions with a biological target. The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. The aminomethyl group can be further derivatized to amides, sulfonamides, or ureas to introduce new functional groups and alter the compound's physicochemical properties. The synthesis of these derivatives would typically involve using appropriately substituted starting materials in the established synthetic routes, such as the Suzuki coupling.

The following table provides examples of potential structurally modified derivatives.

| Derivative | R¹ (Thiazole C2) | R² (Thiazole C4) | R³ (Phenyl) | R⁴ (Amine) |

| A | H | H | H | H |

| B | -CH₃ | H | H | H |

| C | H | H | 3-F | H |

| D | H | H | H | -COCH₃ |

| E | -Cl | -CH₃ | 4-OCH₃ | -SO₂CH₃ |

| This table illustrates hypothetical structural modifications to the parent compound (A). |

Modifications on the Thiazole Ring

The Hantzsch thiazole synthesis is a foundational method for constructing the thiazole ring, involving the condensation of an α-haloketone with a thioamide or thiourea. nih.govnih.gov This reaction is highly versatile for creating 2,4-disubstituted thiazoles. For derivatives related to this compound, this typically involves reacting a 2-halo-1-phenylethanone derivative with a suitable thioamide.

Key Synthetic Approaches:

2-Position Modifications: Introducing substituents at the 2-position of the thiazole ring is commonly achieved by selecting the appropriate thioamide or thiourea derivative in the Hantzsch synthesis. For instance, using substituted thioureas can yield 2-aminothiazole (B372263) derivatives, which can be further functionalized. nih.govmdpi.com The synthesis of 2-amino-4,5-diarylthiazoles, for example, involves refluxing a 2-bromo-1,2-diarylethanone with thiourea in ethanol. mdpi.com

4-Position Modifications: While the core structure has a phenyl group at the 5-position, related isomers with phenyl groups at the 4-position are common. Modifications at this position often start from a substituted benzaldehyde, which is converted into an α-bromoketone. This α-bromoketone then undergoes cyclocondensation to form the desired 4-arylthiazole. nih.gov

Fused Ring Systems: Methodological advancements include the synthesis of more complex, fused heterocyclic systems where the thiazole ring is annulated. For example, imidazo[2,1-b]thiazole (B1210989) derivatives can be synthesized from 2-aminothiazole precursors, which are then reacted with α-haloketones. nih.gov Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for such multi-step sequences. nih.gov

Substituent Effects on the Phenyl Ring

The electronic properties of substituents on the phenyl ring can significantly influence the course and efficiency of synthetic reactions, as well as the biological activity of the final compound. Both electron-donating groups (EDG) and electron-withdrawing groups (EWG) have been studied in the context of thiazole synthesis.

Research Findings:

Influence on Hantzsch Synthesis: In the synthesis of N-phenylthiazole derivatives, the nature of the substituent on the phenyl ring of the starting α-bromoketone can affect reaction yields and rates. Generally, the reaction proceeds efficiently with a variety of substituents.

Structure-Activity Relationships: From a medicinal chemistry perspective, the substitution pattern on the phenyl ring is critical. Studies on related N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide (B32628) derivatives revealed that the position and electronic nature of substituents on a terminal phenyl ring dictate cytotoxic activity against cancer cell lines. For example, an ortho-chlorine substituent resulted in the most active derivative against HeLa cells. ijcce.ac.irsid.ir In other series, the presence of electron-donating groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH3) has been found to enhance antimicrobial and antitumor activity. mdpi.com

Alterations of the Methanamine Side Chain

The methanamine side chain is a key functional group that can be introduced or modified through several synthetic strategies. These alterations are crucial for modulating the pharmacological properties of the molecule.

Synthetic Methodologies:

Reductive Amination: A primary route to the methanamine group is the reductive amination of a corresponding aldehyde, (4-(thiazol-5-yl)phenyl)formaldehyde. This method involves the condensation of the aldehyde with an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt) to form an imine, which is then reduced in situ to the desired primary amine. This is a versatile method for producing benzylamine (B48309) derivatives. umich.edu

N-Acylation and N-Alkylation: Once the primary amine is formed, it can be readily converted into a wide range of secondary and tertiary amines or amides. N-acylation, the reaction of the amine with an acid chloride or anhydride, yields amide derivatives. nih.gov For instance, reacting an amine with an appropriate acid chloride in the presence of a base like triethylamine is a standard procedure for amide synthesis. nih.gov N-alkylation can be achieved through reductive alkylation with other aldehydes or ketones. umich.edu

Synthesis from Precursors: The methanamine moiety can also be installed from other functional groups. For example, reduction of a nitrile (4-(thiazol-5-yl)benzonitrile) or an azide (B81097) can yield the target amine.

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Confirmation of Molecular Structure

Spectroscopic methods are indispensable for elucidating the molecular framework of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR would be essential for the structural confirmation of (4-(Thiazol-5-yl)phenyl)methanamine.

¹H NMR (Proton NMR) would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the protons on the thiazole (B1198619) ring, the phenyl ring, and the methanamine group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., doublets, triplets) would reveal the connectivity between adjacent protons.

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments (e.g., aromatic, aliphatic, or part of the heterocyclic thiazole ring).

Interactive Table: Expected ¹H NMR Data for this compound (Hypothetical) This table is a hypothetical representation of expected chemical shifts based on general principles and data from similar compounds. Actual experimental values may vary.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Thiazole-H2 | ~8.5-9.0 | Singlet | 1H |

| Thiazole-H4 | ~7.5-8.0 | Singlet | 1H |

| Phenyl-H (ortho to CH₂NH₂) | ~7.3-7.5 | Doublet | 2H |

| Phenyl-H (ortho to thiazole) | ~7.5-7.7 | Doublet | 2H |

| Methanamine-CH₂ | ~3.8-4.1 | Singlet or Quartet | 2H |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic and methylene (B1212753) groups, C=C and C=N stretching within the aromatic and thiazole rings, and C-N stretching.

Although specific FT-IR data for the title compound is scarce, published data for related compounds provide an indication of the expected vibrational frequencies. For example, the FT-IR spectrum of a Boc-protected precursor to a methylated analog showed characteristic peaks at 3364 cm⁻¹ (N-H stretch), and various C-H and C=C stretching frequencies in the 3068-2856 cm⁻¹ and 1606-1413 cm⁻¹ regions, respectively. semanticscholar.org

Interactive Table: Expected FT-IR Absorption Bands for this compound (Hypothetical) This table is a hypothetical representation of expected absorption bands. Actual experimental values may vary.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak |

| C-H Stretch (Aliphatic - CH₂) | 2850-2960 | Medium |

| C=C Stretch (Aromatic Ring) | 1450-1600 | Medium to Strong |

| C=N Stretch (Thiazole Ring) | 1600-1680 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound, which is C₁₀H₁₀N₂S. This technique would differentiate the target compound from other molecules with the same nominal mass but different elemental compositions. While specific HRMS data for this compound is not available in the reviewed literature, this analysis remains a standard and essential step for unequivocal compound identification.

Solid-State Structural Elucidation

Understanding the three-dimensional arrangement of molecules in the solid state is crucial for comprehending a compound's physical properties.

Supramolecular Assembly and Packing Analysis

In the absence of a single crystal structure, computational modeling and analysis of powder X-ray diffraction data can provide insights into the supramolecular assembly and packing of molecules in the solid state. This analysis would investigate the intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-π stacking interactions between the phenyl and thiazole rings, which govern the crystal packing. Understanding the supramolecular assembly is important as it can influence physical properties like solubility and melting point. However, without experimental crystallographic data for this compound, any discussion of its supramolecular assembly remains speculative.

Purity Assessment and Chromatographic Techniques

Chromatographic methods are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound and its derivatives. Research indicates that the purity of synthesized batches of the hydrochloride salt of this compound is often determined to be 93% or higher using this method. acs.org In many synthetic protocols, all compounds intended for biological assays are required to have a purity of at least 95%, as verified by HPLC analysis. nih.gov

While specific HPLC conditions for the parent compound are not always detailed in primary literature, methods for closely related thiazole derivatives provide a representative framework for its analysis. For instance, the purity of a similar thiazole-containing compound was established to be greater than 95% using an Agilent Eclipse XDB-C18 column with a mobile phase of 30% methanol (B129727) in water, monitored at 254 nm. hmdb.ca Another method for a different derivative utilized a gradient elution from 10–95% acetonitrile (B52724) in water with a 0.1% formic acid modifier over 15 minutes. bldpharm.com Such methods are crucial for verifying the successful synthesis and purification of the target molecule.

Table 1: Representative HPLC Conditions for Analysis of Thiazole Derivatives

| Parameter | Value |

|---|---|

| Instrument | Agilent 1100 HPLC system or similar |

| Column | Agilent Eclipse XDB-C18 (250 mm × 4.6 mm) or similar reverse-phase column |

| Mobile Phase | Isocratic: 30% Methanol/H₂O or Gradient: Acetonitrile/H₂O with 0.1% Formic Acid |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV at 254 nm |

| Purity Threshold | >95% for use in biological assays |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While less commonly reported for the hydrochloride salt of this compound due to its low volatility, GC-MS analysis of the free base or related, more volatile thiazole derivatives is informative. analis.com.myacs.org The technique combines the separation power of gas chromatography with the structural elucidation capabilities of mass spectrometry.

In a typical GC-MS analysis of related aromatic amines, a capillary column such as a DB-5MS is used. The electron ionization (EI) mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. For this compound, the dominant fragmentation process is expected to be the benzylic cleavage, a characteristic fragmentation of benzylamines. clockss.org This would result in the formation of a stable tropylium-like ion or related fragment ions, providing strong evidence for the compound's core structure. The molecular ion peak, though potentially of low abundance, would confirm the molecular weight of the compound. mdpi.comojp.gov

Table 2: General GC-MS Parameters for Analysis of Thiazole Derivatives

| Parameter | Description |

|---|---|

| GC System | Agilent 7890 or similar |

| Column | DB-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Ionization | Electron Ionization (EI) at 70 eV |

| Expected Fragmentation | Dominated by benzylic cleavage characteristic of benzylamines. clockss.org |

Thin-Layer Chromatography (TLC) is an essential and rapid technique for monitoring the progress of chemical reactions in real-time. nanochemres.orgnanochemres.orgwalisongo.ac.idacs.org In the synthesis of this compound, which often involves coupling reactions like the Suzuki or Sonogashira reactions, TLC is used to track the consumption of starting materials and the formation of the product. nanochemres.orgnanochemres.orgwalisongo.ac.idacs.org

The process typically involves spotting a small aliquot of the reaction mixture onto a silica (B1680970) gel plate (e.g., Merck TLC Silica gel 60 F254) and developing it in a chamber with an appropriate solvent system. shoko-sc.co.jp The choice of eluent is critical for achieving good separation. For aromatic amines and related heterocyclic compounds, mixtures of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) are common. walisongo.ac.id For instance, a mobile phase of 10% ethyl acetate in hexane has been used to monitor Sonogashira coupling reactions. walisongo.ac.id Another system reported for monitoring coupling reactions is n-Hexane/Ethyl Acetate in an 8:1 ratio. acs.org After development, the separated spots are visualized under UV light (typically at 254 nm), where the aromatic nature of the compound and its precursors allows for easy detection. shoko-sc.co.jp The relative retention factors (Rf) of the starting materials and the product indicate the progress of the reaction.

Table 3: Typical TLC Conditions for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Hexane/Ethyl Acetate (e.g., 8:1 or 9:1 v/v) walisongo.ac.idacs.org |

| Application | Monitoring of Suzuki and Sonogashira coupling reactions nanochemres.orgnanochemres.orgwalisongo.ac.idacs.org |

| Visualization | UV light at 254 nm shoko-sc.co.jp |

| Observation | Disappearance of starting material spots and appearance of a new product spot |

Computational and Theoretical Insights into 4 Thiazol 5 Yl Phenyl Methanamine

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical studies are fundamental in predicting the intrinsic properties of a molecule. These methods model the electronic behavior of a compound to elucidate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to determine optimized molecular geometries, minimum energies, and other ground-state properties. For thiazole (B1198619) derivatives, DFT calculations are typically performed using functionals like Becke's three-parameter hybrid functional (B3LYP) combined with basis sets such as 6-31G(d,p) or 6-311G(d,p) to ensure accurate results nih.govepu.edu.iqripublication.com.

In studies of similar molecules, such as various thiazole-based hydrazones and chlorophenylthiazolylnaphthylmethanone, DFT is used to calculate structural parameters like bond lengths and angles in the gas phase ripublication.comurfu.ru. These calculations provide the most stable three-dimensional arrangement of the atoms, which is crucial for understanding the molecule's interactions and reactivity. For (4-(Thiazol-5-yl)phenyl)methanamine, a similar DFT approach would be expected to reveal the planarity between the phenyl and thiazole rings and the conformational preferences of the aminomethyl group.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule wikipedia.orgyoutube.com. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons youtube.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability acs.org.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO acs.org. In studies on various thiazole azo dyes and other derivatives, FMO analysis has been used to predict their reactivity nih.govnih.gov. For instance, the HOMO in these systems is often spread across the thiazole and phenyl rings, indicating these are the primary sites for electrophilic attack, while the LUMO's location highlights potential sites for nucleophilic attack nih.gov. For this compound, the HOMO would likely be localized on the electron-rich phenyl and thiazole rings, while the LUMO would be distributed across the aromatic system.

Table 1: Representative FMO Data for Thiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Thiazole-Pyridine Derivative (Compound 2) | -6.260 | -0.552 | 5.707 | nih.gov |

This table presents data for related compounds to illustrate typical values obtained through FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents urfu.ruresearchgate.net. The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red and yellow regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack) nih.govurfu.ru.

For various thiazole derivatives, MEP maps have revealed that the negative potential is often concentrated around the nitrogen and sulfur atoms of the thiazole ring, identifying them as nucleophilic centers. In contrast, the hydrogen atoms of amine or phenyl groups often show positive potential, marking them as electrophilic sites urfu.ru. An MEP analysis of this compound would likely show a negative potential around the nitrogen of the thiazole ring and a positive potential around the amine (NH2) protons.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer, electron delocalization, and hyperconjugative interactions within a molecule nih.govresearchgate.net. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule nih.gov.

In studies of thiazole azo dyes, NBO analysis has been instrumental in explaining the enhancement of nonlinear optical properties due to strong intramolecular charge transfer from donor to acceptor groups facilitated by the π-conjugated system nih.gov. For this compound, NBO analysis would be used to explore the delocalization of electrons between the phenyl and thiazole rings and the hyperconjugative interactions involving the aminomethyl group.

Quantum chemical methods, particularly DFT, are widely used to predict spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating vibrational frequencies and chemical shifts, researchers can compare theoretical spectra with experimental results to confirm the molecular structure acs.orgresearchgate.net.

For a variety of thiazole derivatives, DFT calculations have successfully reproduced experimental IR and NMR spectra, allowing for precise assignment of vibrational modes and chemical shifts acs.orgresearchgate.net. A computational study of this compound would involve calculating its IR frequencies to identify characteristic peaks for the N-H stretch of the amine, C-H stretches of the aromatic rings, and vibrations of the thiazole ring. Similarly, calculating ¹H and ¹³C NMR chemical shifts would help in assigning the signals observed in experimental spectra.

Molecular Modeling for Conformational and Interaction Analysis

Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structure and dynamics of molecules. Conformational analysis is performed to identify the most stable spatial arrangements (conformers) of a molecule by mapping its potential energy surface.

Conformational Search and Energy Minimization

Conformational analysis is a critical first step in understanding the three-dimensional structure of a flexible molecule such as this compound. The molecule's structure is not static; rotation around its single bonds gives rise to various spatial arrangements known as conformers. The key rotatable bonds in this compound are between the phenyl ring and the thiazole ring, and between the phenyl ring and the aminomethyl group.

A conformational search is performed to identify the full range of possible three-dimensional structures. This is followed by energy minimization, a process that calculates the potential energy of each conformer and identifies the most stable, low-energy states. The thiazole ring itself is a planar and rigid structure, but its orientation relative to the central phenyl ring can vary significantly.

Computational methods like molecular mechanics or quantum mechanics are employed for these calculations. The goal is to find the global minimum energy conformation, which is the most probable structure the molecule will adopt in a biological system. The relative energies of other low-energy conformers are also important, as they may be involved in binding to different biological receptors. For thiazole derivatives, understanding the preferred orientation of the heterocyclic ring in relation to other parts of the molecule is essential for predicting its biological activity.

Molecular Docking Simulations with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme, to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of potential drug candidates like this compound.

In docking simulations, the molecule is placed into the binding site of a target protein, and its conformational flexibility is explored to find the best possible fit. A scoring function is then used to estimate the binding energy, with lower scores typically indicating stronger binding. For thiazole-containing compounds, docking studies have revealed critical interactions. For instance, the thiazole moiety can occupy adenosine (B11128) triphosphate-binding pockets in kinases, while other parts of the molecule can extend into hydrophobic regions of the active site. smolecule.com

Studies on related 4-phenyl thiazol-2-amine derivatives have used molecular docking to assess their binding capacity to targets like the estrogen receptor-α (ER-α) for anti-breast cancer applications. eco-vector.com In such studies, the synthesized compounds often show docking scores better than standard drugs, indicating a strong potential for biological activity. eco-vector.com The binding profile analysis helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

| Compound Class | Target Receptor | Key Findings | Reference |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives | Aurora A and B kinases | Thiazole moiety occupies the ATP-binding pocket. | smolecule.com |

| Thiazole derivatives | Tubulin (colchicine-binding site) | Potent compounds showed strong binding affinity with free binding energies of -14.15 and -14.50 kcal/mol. | smolecule.com |

| 4-Phenylthiazol-2-amine derivatives | Estrogen Receptor-α (ER-α) | Dock scores ranged from -6.658 to -8.911 kcal/mol, superior to the standard drug tamoxifen (B1202) (-6.821 kcal/mol). | eco-vector.com |

| Imidazo[2,1-b]thiazole (B1210989) derivatives | Human peroxiredoxin 5 | Docking studies explored possible interactions within the active site. | researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the complex behaves in a simulated physiological environment.

These simulations can confirm the stability of the binding pose predicted by docking and reveal important dynamic interactions that are not apparent from a static model. For example, MD simulations performed on imidazo[2,1-b]thiazole derivatives targeting human peroxiredoxin 5 confirmed the stability of the compounds within the enzyme's active site. researchgate.net Similarly, MD simulations have been used to analyze the interaction and structure-activity relationships of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel kinase inhibitors. nih.gov These studies help to validate the reasonableness of docking results and provide a more accurate understanding of the binding mechanism. nih.gov

Structure-Based Design Principles and Virtual Screening Methodologies

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful tool in ligand-based drug design, used when the 3D structure of the target receptor is unknown. A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to bind to a specific target and exert a biological effect.

For a compound like this compound, a pharmacophore model would be constructed based on a set of known active molecules with similar structures. The thiazole ring, with its nitrogen and sulfur atoms, can act as a hydrogen bond acceptor, while the phenyl ring provides a hydrophobic or aromatic interaction point. The aminomethyl group is a potential hydrogen bond donor and can be protonated to form an ionic interaction. The thiazole ring is often considered an excellent pharmacophore nucleus due to its wide range of pharmaceutical applications. researchgate.net These features are mapped in 3D space to create a model that can be used to search large chemical databases for new compounds that match the pharmacophore and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that correlate the biological activity of a series of compounds with their physicochemical properties, or "descriptors." The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds.

For a series of derivatives of this compound, a QSAR study would involve calculating various molecular descriptors, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). These descriptors are then used to build a regression model against the measured biological activity.

3D-QSAR models, which consider the three-dimensional properties of molecules, have been successfully applied to various thiazole-containing compounds to elucidate structural requirements for their biological activity. nih.goveijppr.com For instance, a QSAR study on 2-aminothiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors used 3D descriptors and topological indices to generate a highly predictive model. nih.gov Such models can guide the rational design of more potent analogs by indicating which structural modifications are likely to enhance activity. eijppr.com

| QSAR Study Subject | Key Findings | Validation |

| 1,4-Benzothiazine derivatives | Steric properties significantly contribute to antifungal activity, suggesting a need for bulky substitutions. | Correlation coefficient (r²) = 0.9172; Cross-validated r² (q²) = 0.8223. |

| 2-aminothiazol-4(5H)-one derivatives | A predictive model was developed to support the design of new 11β-HSD1 inhibitors. | Determination coefficient (R²) = 0.9482; Cross-validated R² (Q²) = 0.9944. |

| Thiazol-benzimidazoles as EGFR inhibitors | A QSAR study revealed the goodness of models for predicting inhibitory activity. | The study supported the binding modes identified in molecular docking. |

Future Perspectives and Advanced Research Applications

Exploration in Chemical Biology and Probe Development

The (4-(Thiazol-5-yl)phenyl)methanamine scaffold is a valuable building block for the creation of sophisticated chemical probes designed to investigate complex biological processes. mmu.ac.uk A primary application lies in the development of molecules targeting protein-protein interactions (PPIs), which are fundamental to cellular function and disease pathology.

Derivatives of this scaffold have been instrumental in designing ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. acs.orgsemanticscholar.org These molecules serve as foundational elements for Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins. The thiazole-phenyl moiety often serves as a crucial recognition element that binds to the E3 ligase, enabling the recruitment and subsequent degradation of a protein of interest.

The development of a chemical biological approach to study E3 ligase activity is a significant research direction. mmu.ac.uk Probes based on the this compound core can be functionalized with reporter tags, such as fluorophores or biotin, to enable the visualization and pull-down of E3 ligase complexes, thereby elucidating their function and substrate specificity in cellular environments.

Table 1: Research Applications of this compound Derivatives in Chemical Biology

| Derivative Class | Biological Target/Process | Research Application |

|---|---|---|

| VHL Ligands | von Hippel-Lindau (VHL) E3 Ligase | Component of PROTACs for targeted protein degradation. acs.orgacs.org |

| PPI Probes | Protein-Protein Interactions | Tools to study the formation and dynamics of protein complexes. mmu.ac.uk |

Potential in Advanced Materials Science

While extensively explored in a biological context, the this compound scaffold holds untapped potential in the field of advanced materials science. The inherent electronic properties of the π-conjugated thiazole (B1198619) and phenyl rings suggest applicability in organic electronics. Thiazole-containing compounds are known to be components of materials used in nonlinear optics and as fluorescent probes. researchgate.net

Organic Light-Emitting Diodes (OLEDs): As components of the emissive or charge-transport layers.

Organic Field-Effect Transistors (OFETs): As semiconductors in flexible electronics.

Photovoltaics: As building blocks for novel donor or acceptor materials in organic solar cells. researchgate.net

This remains a nascent area of investigation, representing a promising frontier for future research into the material applications of this scaffold.

Strategies for Enhancing Selectivity and Efficacy through Rational Design

One successful approach involves detailed structure-activity relationship (SAR) studies. For example, in the design of VHL ligands, it was discovered that methylation at the 4-position of the thiazole ring consistently enhanced binding affinity. acs.org This type of subtle modification can significantly impact the potency of the final compound. acs.org

Computational modeling and comparative structural analysis are also key. Studies on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile inhibitors of Cyclin-Dependent Kinase 9 (CDK9) revealed that selectivity is achieved not necessarily through specific new contacts but by exploiting the relative malleability of the CDK9 active site compared to other kinases. dntb.gov.uacardiff.ac.uk This insight allows for the rational design of inhibitors that preferentially bind to the more accommodating active site of the intended target. dntb.gov.uacardiff.ac.uk

Table 2: Rational Design Strategies for Thiazole-Based Compounds

| Strategy | Objective | Example Outcome |

|---|---|---|

| Structure-Guided Modification | Enhance Binding Affinity | Methylation of the thiazole ring improved VHL ligand potency. acs.org |

| Scaffold Hopping | Discover Novel Inhibitors | Transformation of a known kinase inhibitor scaffold to a phenyl thiazole skeleton yielded new TrkA inhibitors. nih.gov |

| Comparative Structural Analysis | Improve Selectivity | Exploiting active site malleability led to selective CDK9 inhibitors. dntb.gov.uacardiff.ac.uk |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of drugs based on the this compound scaffold. ajhponline.comnih.gov These technologies can dramatically accelerate the traditionally slow and costly drug development process. nih.govoxfordglobal.com

AI/ML models can be applied in several ways:

Predictive Modeling: By training algorithms on large datasets of existing thiazole derivatives and their biological activities, ML models can predict the potency and pharmacokinetic properties of novel, untested compounds. This allows for the prioritization of synthetic efforts on the most promising candidates.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold. nih.gov These models learn the underlying chemical principles from existing data and can generate novel structures optimized for specific properties, such as high target affinity and low off-target toxicity. nih.gov

DMTA Cycle Optimization: AI can significantly shorten the design-make-test-analyze (DMTA) cycle, a major bottleneck in drug discovery. oxfordglobal.com By providing more accurate predictions and suggesting the most informative experiments, AI helps researchers make better decisions faster. oxfordglobal.comdrugdiscoverychemistry.com

The application of AI and ML promises to expand the accessible chemical space around this scaffold, uncovering novel therapeutic candidates more efficiently than through traditional methods alone. nih.gov

Development of Novel Analytical Probes and Sensors

The unique photophysical properties of aromatic heterocyclic systems provide a foundation for developing novel analytical tools. Benzothiazole derivatives, which share structural similarities with the this compound core, are known to form the basis of fluorescent probes for detecting metal ions and changes in pH. researchgate.netresearchgate.net The planar, π-conjugated structure is often conducive to strong fluorescence. researchgate.net

This precedent suggests that the this compound scaffold could be engineered into highly specific sensors. The methanamine group is a versatile chemical handle that can be modified to incorporate a recognition moiety for a specific analyte. Upon binding of the target analyte, a conformational change or electronic perturbation could modulate the fluorescence of the thiazole-phenyl system, leading to a detectable "turn-on" or "turn-off" signal. mdpi.com

Potential applications for such probes include:

Environmental Monitoring: Detecting heavy metal ions or organic pollutants in water samples. mdpi.com

Cellular Imaging: Designing probes that selectively accumulate in specific organelles, like lysosomes, and report on the local chemical environment (e.g., pH). researchgate.net

Diagnostics: Creating sensors for disease biomarkers in biological fluids.

Long-Term Research Trajectories for this compound Scaffolds

The future of research on this compound and its derivatives is poised to follow several key trajectories, moving from foundational chemistry to highly integrated applications.

Systematic Expansion of Chemical Libraries: A primary trajectory will involve the use of high-throughput synthesis and AI-driven design to create vast and diverse libraries of derivatives. ajhponline.comnih.gov Screening these libraries against a wide array of biological targets will likely uncover novel therapeutic applications beyond the current focus on kinase and E3 ligase inhibition. The thiazolo[4,5-d]pyrimidine (B1250722) scaffold, a related purine (B94841) isostere, has already shown a broad range of pharmacological activities, suggesting similar potential for this class of compounds. nih.gov

From Biological Probes to Theranostics: Research will likely progress from developing simple biological probes to creating sophisticated "theranostic" agents. These molecules would combine the diagnostic/imaging capabilities of a sensor with a therapeutic function, allowing for simultaneous visualization and treatment of diseased tissues.

Maturation in Materials Science: A long-term goal will be to translate the theoretical potential of this scaffold in materials science into practical applications. This will require dedicated research into the synthesis of polymers and macrocycles based on this core structure and a thorough characterization of their electronic, optical, and physical properties for use in devices like solar cells and flexible electronics. researchgate.net

Multi-Modal Therapeutic Conjugates: Future work could focus on using the this compound scaffold as a targeting or linking domain within more complex, multi-modal drugs. For example, it could be conjugated to antibodies (Antibody-Drug Conjugates), radionuclides for imaging, or other small-molecule drugs to create synergistic effects.

By pursuing these advanced research avenues, the scientific community can fully unlock the potential of the this compound scaffold, paving the way for next-generation medicines, materials, and analytical tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.